molecular formula C16H20N2S B4637879 Aniline, 4,4'-thiobis(N,N-dimethyl- CAS No. 13604-44-9

Aniline, 4,4'-thiobis(N,N-dimethyl-

Cat. No.: B4637879
CAS No.: 13604-44-9
M. Wt: 272.4 g/mol
InChI Key: XSNYTMIJXPCSKC-UHFFFAOYSA-N
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Description

Aniline, 4,4’-thiobis(N,N-dimethyl-) is an organic compound that features a thiobis linkage between two aniline molecules, each substituted with N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, 4,4’-thiobis(N,N-dimethyl-) typically involves the reaction of aniline derivatives with sulfur-containing reagents. One common method is the reaction of N,N-dimethylaniline with sulfur dichloride (SCl2) under controlled conditions to form the thiobis linkage.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where N,N-dimethylaniline is reacted with sulfur dichloride in the presence of a catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Aniline, 4,4’-thiobis(N,N-dimethyl-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobis linkage to a simpler sulfide or even to separate aniline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simplified sulfides or separated aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Aniline, 4,4’-thiobis(N,N-dimethyl-) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of Aniline, 4,4’-thiobis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

    N,N-Dimethylaniline: A simpler derivative with similar reactivity but lacking the thiobis linkage.

    Aniline: The parent compound, which is less complex and has different reactivity due to the absence of N,N-dimethyl groups and the thiobis linkage.

    4,4’-Methylenebis(N,N-dimethylaniline): Another related compound with a methylene linkage instead of a thiobis linkage.

Uniqueness: Aniline, 4,4’-thiobis(N,N-dimethyl-) is unique due to its thiobis linkage, which imparts distinct chemical properties and reactivity compared to its analogs. This linkage allows for specific interactions with biological targets and unique applications in various fields.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]sulfanyl-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S/c1-17(2)13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18(3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNYTMIJXPCSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159636
Record name Aniline, 4,4'-thiobis(N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13604-44-9
Record name 4,4′-Thiobis[N,N-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13604-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 4,4'-thiobis(N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013604449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 4,4'-thiobis(N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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